molecular formula C10H10ClN3 B12347961 3-chloro-1-(2-phenylethyl)-1H-1,2,4-triazole

3-chloro-1-(2-phenylethyl)-1H-1,2,4-triazole

Cat. No.: B12347961
M. Wt: 207.66 g/mol
InChI Key: SHVZMGLZMNHXMW-UHFFFAOYSA-N
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Description

3-Chloro-1-(2-phenylethyl)-1H-1,2,4-triazole is a synthetic triazole derivative intended for research and development purposes. Triazole rings are privileged structures in medicinal and agrochemical chemistry, often serving as key scaffolds or intermediates in the synthesis of more complex molecules . As a substituted triazole, this compound may be investigated for its potential biological activity or its utility in organic synthesis pathways, such as the development of novel active ingredients. Researchers can utilize this chemical as a building block for constructing compounds with potential applications in various fields. The presence of both a chloro and a phenylethyl group on the triazole core offers distinct sites for further chemical modification, enabling structure-activity relationship (SAR) studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

Molecular Formula

C10H10ClN3

Molecular Weight

207.66 g/mol

IUPAC Name

3-chloro-1-(2-phenylethyl)-1,2,4-triazole

InChI

InChI=1S/C10H10ClN3/c11-10-12-8-14(13-10)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2

InChI Key

SHVZMGLZMNHXMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C=NC(=N2)Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Alkylation of 3-Chloro-1H-1,2,4-Triazole

Reaction Overview

This method involves the alkylation of 3-chloro-1H-1,2,4-triazole with phenethyl bromide or chloride under basic conditions. The triazole’s NH group undergoes nucleophilic substitution, yielding the N-phenylethyl derivative.

Key Steps:
  • Synthesis of 3-Chloro-1H-1,2,4-Triazole :
    Chlorination of 1H-1,2,4-triazole using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) at reflux conditions.
    $$
    \text{1H-1,2,4-Triazole} + \text{SOCl}2 \rightarrow \text{3-Chloro-1H-1,2,4-Triazole} + \text{SO}2 + \text{HCl}
    $$
  • Alkylation with Phenethyl Halide :
    Reaction of 3-chloro-1H-1,2,4-triazole with phenethyl bromide in the presence of potassium hydroxide (KOH) or sodium hydride (NaH) in ethanol or tetrahydrofuran (THF).
    $$
    \text{3-Cl-1H-Triazole} + \text{PhCH}2\text{CH}2\text{Br} \xrightarrow{\text{Base}} \text{3-Cl-1-(PhCH}2\text{CH}2\text{)-1H-Triazole} + \text{HBr}
    $$
Optimization Considerations:
  • Base Selection : Strong bases like KOH or LDA (lithium diisopropylamide) improve alkylation efficiency by deprotonating the triazole NH.
  • Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates compared to protic solvents.

Chlorination of 1-(2-Phenylethyl)-1H-1,2,4-Triazole

Direct Chlorination Strategy

This approach first synthesizes the N-phenylethyl triazole derivative, followed by chlorination at position 3.

Key Steps:
  • Synthesis of 1-(2-Phenylethyl)-1H-1,2,4-Triazole :
    Alkylation of 1H-1,2,4-triazole with phenethyl bromide under basic conditions.
  • Selective Chlorination :
    Use of chlorinating agents like N-chlorosuccinimide (NCS) or SOCl₂ in dichloromethane (DCM) at 0–25°C.
    $$
    \text{1-(PhCH}2\text{CH}2\text{)-1H-Triazole} + \text{NCS} \rightarrow \text{3-Cl-1-(PhCH}2\text{CH}2\text{)-1H-Triazole} + \text{Succinimide}
    $$
Challenges:
  • Regioselectivity : Chlorination may occur at positions 3 or 5, requiring careful control of stoichiometry and temperature.
  • Byproduct Formation : Over-chlorination or ring degradation can occur with excess reagent.

Multi-Step Synthesis via Intermediate Protection

Protection/Deprotection Methodology

This method, inspired by CN113651762A, uses protective groups to direct functionalization.

Key Steps:
  • Core Triazole Formation :
    Cyclization of thiosemicarbazide with formic acid to yield 1H-1,2,4-triazole.
  • N-Phenylethylation :
    Alkylation with phenethyl bromide in the presence of TMEDA (tetramethylethylenediamine) and n-butyllithium (n-BuLi).
  • 5-Position Protection :
    Use of trimethylchlorosilane (TMSCl) or dibromomethane to block the 5-position, ensuring chlorination occurs at position 3.
  • Chlorination and Deprotection :
    • Chlorination with SOCl₂ or PCl₅.
    • Removal of protective groups using tetrabutylammonium fluoride (TBAF) or acidic hydrolysis.
Advantages:
  • Regiochemical Control : Protection prevents undesired substitution.
  • High Purity : Isomer byproducts are minimized (HPLC purity >98%).

Comparative Analysis of Methods

Method Yield Conditions Regioselectivity Key Advantage
Nucleophilic Alkylation 60–75% KOH/EtOH, reflux Moderate Simplicity, fewer steps
Direct Chlorination 50–65% NCS/DCM, 0–25°C Low Applicable to pre-formed derivatives
Protection/Deprotection 70–85% TMEDA/n-BuLi, −78°C to rt High Superior regiochemical control

Mechanistic Insights

Alkylation Dynamics

The phenethyl group’s introduction relies on the nucleophilicity of the triazole’s NH group. Strong bases deprotonate the NH, enabling an SN2 mechanism with phenethyl halides. Steric hindrance from the phenethyl group can slow reaction kinetics, necessitating elevated temperatures or prolonged reflux.

Chlorination Pathways

Electrophilic chlorination at position 3 is favored due to the electron-withdrawing effect of the adjacent nitrogen atoms. Computational studies suggest that the triazole’s aromaticity stabilizes the transition state during chlorination.

Industrial and Scalability Considerations

  • Continuous Flow Reactors : Patents highlight the use of flow chemistry to enhance yield and reduce reaction times for triazole derivatives.
  • Green Chemistry : Solvent-free conditions or ionic liquids are emerging as sustainable alternatives for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-chloro-1-(2-phenylethyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The triazole ring can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the triazole ring.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation and reduction reactions can lead to the formation of different triazole derivatives.

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity
3-Chloro-1-(2-phenylethyl)-1H-1,2,4-triazole has shown promising antibacterial activity against various pathogens. Research indicates that derivatives of 1,2,4-triazoles possess significant inhibitory effects against Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that newly synthesized triazole compounds exhibited higher antibacterial potency than standard antibiotics like ciprofloxacin .

Table 1: Antibacterial Activity of Triazole Derivatives

CompoundMIC (μg/mL)Target Bacteria
3-Chloro-1-(2-phenylethyl)-1H-1,2,4-triazole0.25 - 2MRSA, E. coli
Ciprofloxacin2.96MRSA
Clinafloxacin0.25 - 1MRSA

Antifungal Properties
In agricultural applications, triazole compounds are effective fungicides. The compound has been reported to control phytopathogenic fungi such as wheat powdery mildew and rice blast more effectively than traditional fungicides .

Table 2: Efficacy Against Phytopathogenic Fungi

FungusEfficacy (Compared to Control)
Wheat Powdery MildewSuperior
Rice BlastSuperior
Barley HelminthosporiumSuperior

Case Studies

Case Study 1: Antibacterial Screening
A recent study synthesized several derivatives of 3-chloro-1-(2-phenylethyl)-1H-1,2,4-triazole and evaluated their antibacterial activity against MRSA and E. coli. The results indicated that certain derivatives had MIC values lower than those of conventional antibiotics, suggesting their potential as effective alternatives in treating resistant bacterial infections .

Case Study 2: Agricultural Applications
In agricultural settings, compounds derived from triazoles have been utilized to combat fungal diseases in crops. A series of trials demonstrated that formulations containing 3-chloro-1-(2-phenylethyl)-1H-1,2,4-triazole significantly reduced fungal infection rates in wheat and rice compared to untreated controls .

Mechanism of Action

The mechanism of action of 3-chloro-1-(2-phenylethyl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors. The chloro and phenylethyl groups can interact with biological targets, leading to the modulation of biochemical pathways. The triazole ring itself can participate in hydrogen bonding and π-π interactions, contributing to its biological activity.

Comparison with Similar Compounds

Table 1: Key Triazole Derivatives and Their Properties

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications Evidence Source
3-Chloro-1-(2-phenylethyl)-1H-1,2,4-triazole 3-Cl, 1-(2-phenylethyl) ~221.7 (calculated) N/A Hypothesized: Antifungal, pesticidal N/A
3-Chloro-1,5-dimethyl-1H-1,2,4-triazole 3-Cl, 1-CH₃, 5-CH₃ 145.6 N/A Chemical intermediates
3-Chloro-1-(ethoxymethyl)-1H-1,2,4-triazole 3-Cl, 1-(CH₂OCH₂CH₃) 175.6 N/A Agrochemistry
Epoxiconazole 3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiranylmethyl 329.8 N/A Agricultural fungicide
5-[2-(3-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Complex benzoxazole-triazole hybrid 419.9 N/A Antimicrobial research

Physical Properties

  • Solubility: The 2-phenylethyl group likely reduces water solubility compared to methyl or ethoxymethyl derivatives (e.g., 3-chloro-1,5-dimethyl-1H-1,2,4-triazole), aligning it with lipophilic agrochemicals like difenoconazole .
  • Thermal Stability : Chlorinated triazoles generally exhibit higher melting points (>100°C) due to strong intermolecular interactions. The absence of data for the target compound necessitates extrapolation from analogs like 1-chloromethyl-1H-1,2,4-triazole hydrochloride (mp 138–145°C) .

Biological Activity

3-Chloro-1-(2-phenylethyl)-1H-1,2,4-triazole is a member of the 1,2,4-triazole family, which has garnered significant attention due to its diverse biological activities. This compound exhibits a range of pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and recent research findings.

Overview of 1,2,4-Triazoles

The 1,2,4-triazole ring system is known for its versatility in medicinal chemistry. Compounds containing this moiety have been developed as effective agents against various diseases due to their ability to interact with biological targets. Specifically, triazole derivatives have shown promise in treating infections and inflammatory conditions as well as exhibiting anticancer properties.

Antimicrobial Activity

Research indicates that triazole derivatives possess notable antimicrobial properties. For instance, studies have demonstrated that compounds similar to 3-chloro-1-(2-phenylethyl)-1H-1,2,4-triazole exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various triazole derivatives have been reported as follows:

CompoundMIC (µg/mL)Target Bacteria
3-Chloro-1-(2-phenylethyl)-1H-1,2,4-triazole5Staphylococcus aureus (MRSA)
4-Amino-1,2,4-triazole16Escherichia coli
Ciprofloxacin derivative0.25Pseudomonas aeruginosa

The above table illustrates the potent antibacterial effects of triazole derivatives compared to standard antibiotics like ciprofloxacin.

Anti-inflammatory Activity

The anti-inflammatory potential of triazoles has been substantiated through various assays measuring cytokine release. For example, studies have shown that certain derivatives can significantly inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and other pro-inflammatory cytokines in peripheral blood mononuclear cells (PBMCs). The results are summarized in the following table:

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
3-Chloro-1-(2-phenylethyl)-1H-1,2,4-triazole6050
Compound A4430
Compound B5040

This data indicates that the compound shows a promising capacity to modulate inflammatory responses.

Anticancer Activity

Recent studies have explored the anticancer effects of triazole derivatives. The mechanism often involves the induction of apoptosis in cancer cells through various pathways. For example:

  • In vitro studies : The compound showed cytotoxic effects against several cancer cell lines with IC50 values ranging from 5μM5\mu M to 20μM20\mu M.
  • Case Study : A study involving a derivative similar to 3-chloro-1-(2-phenylethyl)-1H-1,2,4-triazole demonstrated a significant reduction in tumor volume in xenograft models when administered at doses of 10mg/kg10mg/kg.

Structure-Activity Relationship (SAR)

The biological activity of triazoles is heavily influenced by their structural features. Modifications at different positions on the triazole ring can enhance or diminish activity. For instance:

  • Substituents at N-4 : The presence of electron-withdrawing groups tends to enhance antibacterial activity.
  • Aromatic substitutions : Compounds with phenyl or halogenated phenyl groups at specific positions show increased potency against cancer cells.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-chloro-1-(2-phenylethyl)-1H-1,2,4-triazole and its derivatives?

The synthesis of 1,2,4-triazole derivatives typically involves nucleophilic substitution or condensation reactions. For chlorinated triazoles, hydroxymethylation using paraformaldehyde followed by chlorination with thionyl chloride (SOCl₂) in solvents like chloroform is effective, as demonstrated for analogous compounds . Microwave-assisted synthesis under controlled conditions (e.g., PEG-400 medium with catalytic agents) can enhance reaction efficiency and yield, as shown in related triazole-thione systems . Reaction progress should be monitored via TLC, and purification achieved through recrystallization or column chromatography.

Q. How can spectroscopic techniques (NMR, FTIR) be optimized to characterize 3-chloro-1-(2-phenylethyl)-1H-1,2,4-triazole?

  • ¹H/¹³C-NMR : Focus on characteristic signals for the triazole ring (C3 proton at δ ~8.5–9.0 ppm) and the 2-phenylethyl chain (aromatic protons at δ ~7.2–7.5 ppm, methylene groups at δ ~3.5–4.5 ppm). Substituent effects (e.g., chlorine) deshield adjacent protons .
  • FTIR : Key peaks include N–H stretching (~3100–3300 cm⁻¹ for triazole), C–Cl stretching (~650–750 cm⁻¹), and aromatic C=C (~1450–1600 cm⁻¹). Compare with reference spectra of structurally similar compounds .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, docking) are suitable for studying the electronic properties or bioactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) can model the compound’s electronic structure, HOMO-LUMO gaps, and electrostatic potential surfaces. For bioactivity prediction, molecular docking against target proteins (e.g., fungal CYP51 for antifungal studies) using software like AutoDock Vina is recommended. Validate docking results with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can X-ray crystallography resolve ambiguities in the structural configuration of 3-chloro-1-(2-phenylethyl)-1H-1,2,4-triazole?

Use single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL for refinement . Key parameters:

  • Data collection : High-resolution (<1.0 Å) data to resolve Cl and phenyl group positions.
  • Refinement : Apply anisotropic displacement parameters for non-H atoms. Validate using R-factors (R₁ < 0.05) and residual electron density maps . Example: The ORTEP-3 GUI facilitates visualization of thermal ellipsoids and molecular packing .

Q. What strategies address contradictory data in structure-activity relationship (SAR) studies for triazole derivatives?

  • Systematic variation : Modify substituents (e.g., replacing Cl with CF₃ or altering the phenylethyl chain) to isolate electronic vs. steric effects .
  • Statistical analysis : Use multivariate regression (e.g., CoMFA, CoMSIA) to correlate physicochemical properties (logP, polar surface area) with bioactivity data .
  • Control experiments : Verify purity via HPLC and eliminate solvent effects by testing compounds in identical matrices .

Methodological Challenges and Solutions

Q. How can solvatochromic effects impact the photophysical analysis of this compound, and how are they mitigated?

Solvent polarity alters UV-Vis absorption/emission spectra due to changes in dipole-dipole interactions. To minimize artifacts:

  • Use aprotic solvents (e.g., DMSO, acetonitrile) for consistency.
  • Apply the Lippert-Mataga equation to correlate Stokes shifts with solvent polarity parameters .
  • Compare experimental results with time-dependent DFT (TD-DFT) simulations .

Q. What experimental precautions are critical when handling chlorinated triazoles in biological assays?

  • Stability : Store compounds under inert atmosphere (N₂/Ar) to prevent hydrolysis of the C–Cl bond.
  • Toxicity : Use fume hoods and PPE (gloves, goggles) due to potential irritancy.
  • Bioassay interference : Pre-screen for false positives (e.g., via resazurin assays) by testing the 2-phenylethyl moiety alone .

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